(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Overview
Description
“(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound that contains a pyridin-2-yl group and a 4-chlorophenyl group attached to a methanol molecule . It is a chiral compound due to the presence of the stereogenic carbon in the methanol part .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the asymmetric reduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst . The reaction conditions were optimized to achieve 99% conversion and 98.4% enantiomeric excess .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyridin-2-yl group, a 4-chlorophenyl group, and a methanol group. The “S” denotes the stereochemistry at the chiral center in the methanol part .Scientific Research Applications
Chiral Intermediate in Pharmaceutical Synthesis
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (S-CPMA) is an important chiral intermediate in the synthesis of Betahistine, an anti-allergic drug. A study by Ni, Zhou, and Sun (2012) explored the production of S-CPMA using a strain of Kluyveromyces sp. in an aqueous two-phase system, demonstrating an efficient biotransformation method for producing this compound (Y. Ni, Jieyu Zhou, Zhi-hao Sun, 2012).
Biocatalysis in Green Chemistry
The synthesis of S-CPMA via biocatalysis represents a green and economic approach. Chen et al. (2021) used a liquid-liquid biphasic microreaction system with recombinant Escherichia coli as a catalyst, achieving high yields and enantiomeric excess. This process showcases the potential of biocatalysis in sustainable chemical synthesis (Qiang Chen et al., 2021).
Anticancer and Antimicrobial Potential
Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, including those containing S-CPMA, for their potential anticancer and antimicrobial activities. Their study emphasizes the significance of S-CPMA derivatives in the development of new pharmaceutical agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Enantioselective Bioreduction
Xu et al. (2017) explored the asymmetric reduction of S-CPMA derivatives in hydrophilic ionic liquid media, using Cryptococcus sp. The study highlights the potential of S-CPMA in enantioselective bioreductions, important for producing enantiopure alcohols used in pharmaceuticals (Jiaxing Xu et al., 2017).
Microwave-Assisted Synthesis
Ravula et al. (2016) demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, including those involving S-CPMA, showing potential as antiinflammatory and antibacterial agents. This method offers an efficient alternative to traditional synthesis (P. Ravula et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the transient receptor potential vanilloid 3 (trpv3) channels . TRPV3 channels are non-selective cation channels that are predominantly expressed in the skin and play a crucial role in maintaining skin health and integrity .
Mode of Action
Antagonists typically work by binding to the active site of their target, preventing the target from interacting with its natural ligand and thus inhibiting its function .
Biochemical Pathways
Given its potential interaction with trpv3 channels, it can be inferred that it may influence calcium signaling pathways, as trpv3 channels are involved in the regulation of intracellular calcium levels .
Result of Action
If it acts as an antagonist of trpv3 channels, it may lead to a decrease in intracellular calcium levels, potentially affecting various cellular processes regulated by calcium signaling .
Properties
IUPAC Name |
(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452173 | |
Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176022-47-2 | |
Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.